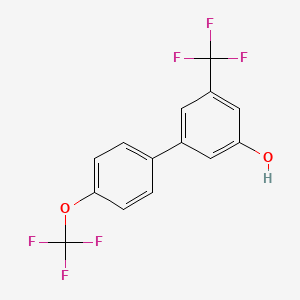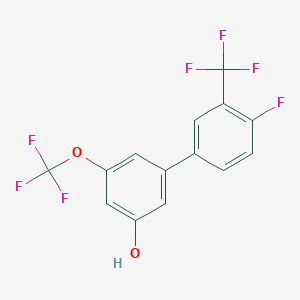
5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol, 95% (5-PCF-3-TFP) is a heterocyclic compound that is widely used in scientific research applications. It has been found to have a variety of biochemical and physiological effects, and is used in a number of lab experiments.
Applications De Recherche Scientifique
5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol, 95% is used in a variety of scientific research applications. It has been used to study the role of pyrrolidinylcarbonylphenyl-3-trifluoromethylphenol in regulating the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been used to study the effects of 5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol, 95% on the expression of genes involved in the regulation of metabolic pathways.
Mécanisme D'action
The mechanism of action of 5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed to interact with enzymes involved in the metabolism of drugs, such as cytochrome P450, resulting in the inhibition of their activity. It is also believed to interact with genes involved in the regulation of metabolic pathways, resulting in the alteration of their expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol, 95% are not fully understood. However, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been found to alter the expression of genes involved in the regulation of metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol, 95% in lab experiments include its ability to inhibit the activity of enzymes involved in the metabolism of drugs, as well as its ability to alter the expression of genes involved in the regulation of metabolic pathways. The limitations of using 5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol, 95% in lab experiments include its potential to cause adverse effects, such as toxicity or side effects, as well as its potential to interact with other drugs and compounds.
Orientations Futures
The potential future directions for 5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted into its potential interactions with other drugs and compounds, as well as its potential adverse effects.
Méthodes De Synthèse
5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol, 95% is synthesized by a two-step process. The first step involves the condensation of 3-trifluoromethylphenol with pyrrolidinylcarbonyl chloride in the presence of a base, such as potassium carbonate. The second step involves the reaction of the resulting product with an excess of 5-bromo-3-trifluoromethylphenol in the presence of a base, such as sodium hydroxide.
Propriétés
IUPAC Name |
[3-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2/c19-18(20,21)15-9-14(10-16(23)11-15)12-4-3-5-13(8-12)17(24)22-6-1-2-7-22/h3-5,8-11,23H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVHJCDCXQWGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686756 |
Source


|
| Record name | [3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl](pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261985-14-1 |
Source


|
| Record name | [3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl](pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384918.png)

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384936.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384938.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384940.png)


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384960.png)
